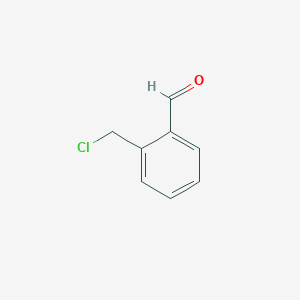

2-(Chloromethyl)benzaldehyde

Beschreibung

Significance as a Multifunctional Synthetic Intermediate

The significance of 2-(chloromethyl)benzaldehyde lies in its dual reactivity. The aldehyde group readily participates in various condensation reactions, such as the formation of imines or Schiff bases with amines, and can be oxidized to a carboxylic acid or reduced to a primary alcohol. Simultaneously, the chloromethyl group serves as a reactive electrophilic site, susceptible to nucleophilic substitution reactions. cymitquimica.com This allows for the introduction of a wide array of functional groups through reactions with nucleophiles like amines, thiols, and alkoxides.

This dual functionality enables chemists to perform sequential or tandem reactions, building molecular complexity in an efficient manner. For instance, the chloromethyl group can undergo a nucleophilic attack, followed by a reaction at the aldehyde center, or vice versa. This versatility makes it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other advanced materials.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 108683-62-1 | guidechem.com |

| Molecular Formula | C8H7ClO | guidechem.com |

| Molecular Weight | 154.59 g/mol | guidechem.com |

| Physical Form | White Solid | sigmaaldrich.com |

| SMILES Code | O=CC1=CC=CC=C1CCl | ambeed.com |

Overview of Strategic Utility in Complex Molecule Construction

The strategic utility of this compound in the construction of complex molecules is well-documented. Its ability to participate in tandem reactions, such as SN2-Michael reactions, allows for the efficient assembly of intricate molecular architectures like 2-trisubstituted indane derivatives. lookchem.com It is also a precursor in the synthesis of various heterocyclic compounds. For example, it can be used to synthesize benzo[c]thiophenes through reactions involving nucleophilic substitution and subsequent cyclization.

In the field of medicinal chemistry, derivatives of this compound are explored as precursors for pharmaceutical agents. google.com For instance, it can be a starting material for the synthesis of isoindolinone derivatives through cascade reactions. rsc.org The strategic placement of the reactive chloromethyl and aldehyde groups on the benzene (B151609) ring allows for the construction of polycyclic systems and highly functionalized aromatic compounds. This makes it a key component in the total synthesis of natural products and their analogues. nih.gov

| Reaction Type | Reactant/Reagent | Product Type | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Amines, Thiols, Alkoxides | Substituted benzaldehydes | |

| Oxidation | Potassium permanganate (B83412) | 2-(Chloromethyl)benzoic acid | |

| Reduction | Sodium borohydride (B1222165) | [2-(Chloromethyl)phenyl]methanol | |

| Tandem SN2-Michael Reaction | - | 2-Trisubstituted indane derivatives | lookchem.com |

| Cascade Reaction | Benzylamines | 3-Amino-substituted isoindolinones | rsc.org |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(chloromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJODMUSGDSKPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20550557 | |

| Record name | 2-(Chloromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108683-62-1 | |

| Record name | 2-(Chloromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloromethyl Benzaldehyde and Its Substituted Analogs

Classical and Contemporary Synthetic Routes

Traditional methods for synthesizing 2-(chloromethyl)benzaldehyde often rely on well-established chemical transformations, including halogenation and functional group interconversions.

Direct chloromethylation of a suitable precursor is a primary method for introducing the chloromethyl group. One common approach involves the reaction of benzyl (B1604629) alcohol with formaldehyde (B43269) and hydrogen chloride, where concentrated sulfuric acid acts as a catalyst and dehydrating agent. This electrophilic aromatic substitution reaction proceeds through the formation of a chloromethyl carbocation. Key parameters for this reaction include a temperature range of 70–100°C and a reaction time of 10–30 hours to ensure complete conversion.

Another halogenation strategy involves the decarboxylative halogenation of carboxylic acids, which provides an alternative route to organic halides. acs.org This method is particularly useful for producing regioisomers that are difficult to obtain through direct aromatic halogenation. acs.org

A different approach to synthesizing a related precursor, 2-bromo-6-chloromethylpyridine, utilizes a chlorine transfer to 2-bromo-6-hydroxymethylpyridine. mdpi.com While conventional methods for this transformation employ thionyl chloride, which can lead to over-chlorination and the production of toxic sulfur dioxide gas, alternative reagents like the cyanuric chloride•DMF adduct offer a milder and more selective option. mdpi.com

A patented method for preparing 5-bromo-2-chlorobenzaldehyde (B64787) starts with 2-chlorobenzoic acid, which is reacted with N-bromosuccinimide (NBS) in sulfuric acid to produce 5-bromo-2-chlorobenzoic acid. google.com This intermediate is then reduced and subsequently oxidized to yield the final product. google.com

Functional group interconversions offer a versatile toolkit for organic synthesis. vanderbilt.edusolubilityofthings.comsolubilityofthings.com For instance, primary alcohols can be oxidized to aldehydes using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). solubilityofthings.com Conversely, aldehydes can be reduced to primary alcohols using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). solubilityofthings.com

One synthetic route to [2-(Chloromethyl)phenyl]methanol, a precursor to the target aldehyde, involves the bromination of o-xylene (B151617) using N-bromosuccinimide (NBS), followed by hydrolysis and subsequent chlorination of the remaining methyl group. This multi-step process, however, requires careful control to avoid dihalogenation.

The synthesis of salicylaldehydes derived from 5-chloromethyl-2-hydroxybenzaldehyde demonstrates the replacement of the chlorine atom by various nucleophiles, showcasing the versatility of this intermediate in preparing a range of derivatives. lp.edu.ua

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Benzyl alcohol | Formaldehyde, HCl, H₂SO₄ | [2-(Chloromethyl)phenyl]methanol | 68-72 | |

| o-Xylene | 1. NBS, AIBN 2. NaOH 3. SO₂Cl₂, UV | [2-(Chloromethyl)phenyl]methanol | 63 (overall) | |

| 2-Chlorobenzoic acid | 1. NBS, H₂SO₄ 2. NaBH₄, H₂SO₄ 3. NaClO, TEMPO | 5-Bromo-2-chlorobenzaldehyde | 80.8 (step 1) | google.com |

| 5-(Chloromethyl)-2-hydroxybenzaldehyde (B1584715) | KSCN, acetone | 2-Hydroxy-5-(thiocyanatomethyl)benzaldehyde | - | lp.edu.ua |

| 5-(Chloromethyl)-2-hydroxybenzaldehyde | 4-Chlorothiophenol (B41493), NaHCO₃, chloroform (B151607) | 5-((4-Chlorophenylthio)methyl)-2-hydroxybenzaldehyde | - | lp.edu.ua |

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organic compounds, aiming to reduce environmental impact through the use of safer solvents, catalysts, and energy-efficient reaction conditions. wiley.com

Solvent-free reactions represent a significant advancement in green chemistry, minimizing waste and often leading to shorter reaction times and higher yields. nih.govresearchgate.net For example, the synthesis of various heterocyclic compounds has been successfully achieved under solvent-free conditions. nih.govmdpi.com One study reports the synthesis of 2-amino-4H-benzo[h]chromenes from 2-chlorobenzaldehyde (B119727), malononitrile (B47326), and 1-naphthol (B170400) under solvent-free conditions at 70°C, demonstrating the feasibility of this approach for reactions involving benzaldehyde (B42025) derivatives. sci-hub.se Another example is the solvent-free synthesis of acylals from aldehydes and acetic anhydride (B1165640) using a recyclable NaHSO₄-SiO₂ catalyst. researchgate.net

The use of recyclable and non-toxic catalysts is a cornerstone of green chemistry. kthmcollege.ac.in Magnetic nanoparticles, for instance, have been employed as supports for catalysts, allowing for easy separation and reuse. sci-hub.se A dioxomolybdenum Schiff base complex supported on magnetic nanoparticles has been shown to be an efficient and recyclable catalyst for the one-pot, three-component synthesis of 2-amino-4H-benzo[h]chromenes. sci-hub.se Similarly, iron(III) chloride has been used to catalyze the synthesis of 3-substituted coumarins from salicylaldehydes and malononitrile. nih.gov

| Catalyst | Reaction | Solvent | Temperature (°C) | Yield (%) | Reference |

| MoO₂5CML@Fe₃O₄@SiO₂ | Synthesis of 2-amino-4H-benzo[h]chromenes | Solvent-free | 70 | High | sci-hub.se |

| NaHSO₄-SiO₂ | Synthesis of acylals from benzaldehyde | Solvent-free | - | - | researchgate.net |

| FeCl₃ | Synthesis of 3-substituted coumarins | Ethanol (B145695) | - | 72 | nih.gov |

| Starch sulfuric acid (SSA) | Synthesis of substituted 4-(chloromethyl)-2H-chromen-2-ones | Solvent-free | 80 | 85 | nih.gov |

| Alumina sulfuric acid (ASA) | Synthesis of substituted 4-(chloromethyl)-2H-chromen-2-ones | Solvent-free | 100 | 88-96 | nih.gov |

Microwave and ultrasound irradiation are alternative energy sources that can significantly accelerate chemical reactions, often leading to higher yields and cleaner products. wiley.comunito.itat.uaresearchgate.netniscpr.res.in Microwave-assisted organic synthesis has become a valuable tool in research, with dedicated equipment now widely available. at.ua

The synthesis of 2-chloromethyl benzothiazoles has been achieved using microwave irradiation in a rapid 10-minute reaction. mdpi.com Similarly, ultrasound has been employed to assist in the synthesis of 2-substituted benzothiazoles from various aldehydes and 2-aminothiophenol, catalyzed by FeCl₃/Montmorillonite (B579905) K-10. mdpi.com The synthesis of 2'-hydroxychalcones has also been successfully carried out using both solvent-free microwave irradiation and ultrasonication. researchgate.net

| Energy Source | Reaction | Catalyst/Solvent | Time | Yield (%) | Reference |

| Microwave | Synthesis of 2-chloromethyl benzothiazoles | Acetic acid | 10 min | up to 87 | mdpi.com |

| Ultrasound | Synthesis of 2-substituted benzothiazoles | FeCl₃/Montmorillonite K-10 | 0.7-5 h | 33-95 | mdpi.com |

| Microwave | Synthesis of substituted 4-(chloromethyl)-2H-chromen-2-ones | - | - | 68 | nih.gov |

| Ultrasound | Synthesis of substituted 4-(chloromethyl)-2H-chromen-2-ones | - | - | - | nih.gov |

| Microwave | Synthesis of acylals from benzaldehyde | Selectfluor™ | Reduced time | Improved | researchgate.net |

Asymmetric Synthetic Approaches Involving Chloromethylated Aldehyde Derivatives

Asymmetric synthesis involving chloromethylated aldehyde derivatives leverages the unique reactivity of these bifunctional molecules to construct complex chiral structures. The presence of both an aldehyde group, which can be activated by organocatalysts, and a reactive chloromethyl group allows for novel annulation strategies.

A significant advancement in this area is the use of N-Heterocyclic Carbene (NHC) and chiral Brønsted acid cooperative catalysis. nih.gov This dual catalytic system enables highly enantioselective annulation reactions through the dearomative generation of a dienolate intermediate from functionalized benzaldehydes.

Researchers have developed a highly enantioselective [4+2] annulation of 2-(halomethyl)benzaldehydes with activated ketones, such as fluorinated ketones. nih.gov In this reaction, a chiral aminoindanol-derived triazolium salt acts as the NHC precursor, while a chiral phosphoric acid serves as the Brønsted acid co-catalyst. The NHC catalyst activates the aldehyde, and the benzylic halide acts as a leaving group to facilitate the formation of a dienolate intermediate in a redox-neutral fashion.

A study systematically optimized the reaction conditions, evaluating different catalysts, solvents, and bases. nih.gov The investigation compared the reactivity of 2-(bromomethyl)benzaldehyde (B49007) with this compound in the annulation reaction with trifluoroacetophenone. While both substrates yielded the same desired isochroman-1-one (B1199216) product, the use of this compound resulted in a lower yield and enantioselectivity compared to its bromo-substituted counterpart under the optimized conditions. nih.gov This suggests that the nature of the halogen in the chloromethylated aldehyde derivative plays a crucial role in the efficiency and stereochemical outcome of the reaction.

The findings are detailed in the table below, which summarizes the key results from the catalyst examination and optimization for the annulation reaction.

Table 1: Catalyst Examination and Optimization for the Asymmetric [4+2] Annulation nih.gov

| Entry | Halogenated Benzaldehyde | Catalyst | Base | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 2-(Bromomethyl)benzaldehyde | 5a | KOAc | Cyclohexane | 61 | 76 |

| 2 | This compound | 5a | KOAc | Cyclohexane | 43 | 68 |

Reaction conditions: Benzaldehyde derivative (0.12 mmol), trifluoroacetophenone (0.1 mmol), catalyst 5a (0.02 mmol), and base (0.03 mmol) in solvent (1.0 mL) at 40 °C for 24 h.

This cooperative catalysis strategy represents a valuable method for the asymmetric synthesis of complex chiral molecules starting from chloromethylated and bromomethylated aldehyde derivatives. nih.gov

Reactivity Profiles and Mechanistic Investigations of 2 Chloromethyl Benzaldehyde

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloromethyl group of 2-(chloromethyl)benzaldehyde serves as a reactive site for nucleophilic substitution, enabling the introduction of a wide array of functional groups.

Reactivity with O-, S-, and N-Nucleophiles

The benzylic chloride in this compound is susceptible to displacement by various nucleophiles. The electron-withdrawing nature of the adjacent aldehyde group enhances the electrophilicity of the benzylic carbon, facilitating these reactions.

O-Nucleophiles: Reactions with oxygen-based nucleophiles, such as alkoxides and phenoxides, proceed to form the corresponding ethers. For instance, sodium ethoxide and sodium phenoxide react with 1-(chloromethyl)benzotriazole, a related compound, upon heating in ethanol (B145695) to yield the respective ether products. psu.edu Similarly, 5-(chloromethyl)-2-hydroxybenzaldehyde (B1584715) reacts with alcohols like methanol (B129727) and 2-propanol in the presence of sodium bicarbonate to afford the corresponding alkoxy derivatives. lp.edu.ua

S-Nucleophiles: Sulfur nucleophiles, including thiols and thiophenols, exhibit high reactivity towards the chloromethyl group, readily forming thioethers. cas.cn For example, 5-(chloromethyl)-2-hydroxybenzaldehyde reacts with 4-chlorothiophenol (B41493) in chloroform (B151607) with sodium bicarbonate to produce the corresponding thioether. lp.edu.ua Potassium thiocyanate (B1210189) also reacts to form the thiocyanate derivative. lp.edu.ua

N-Nucleophiles: Nitrogen nucleophiles, such as amines and azides, readily displace the chloride to form new carbon-nitrogen bonds. cas.cn The reaction of 5-(chloromethyl)-2-hydroxybenzaldehyde with morpholine (B109124) in the presence of potassium carbonate yields the corresponding morpholinomethyl derivative. lp.edu.ua Similarly, N-alkylation of imidazoles and benzimidazoles with this compound derivatives has been reported. lp.edu.ua

Table 1: Examples of Nucleophilic Substitution Reactions with this compound Derivatives

| Nucleophile | Reagent(s) | Product Type | Reference |

| Methanol | NaHCO₃ | Alkoxybenzaldehyde | lp.edu.ua |

| 2-Propanol | NaHCO₃ | Isopropoxybenzaldehyde | lp.edu.ua |

| 4-Chlorothiophenol | NaHCO₃, Chloroform | Thioether | lp.edu.ua |

| Potassium Thiocyanate | Acetone | Thiocyanate | lp.edu.ua |

| Morpholine | K₂CO₃, Acetone | Aminomethylbenzaldehyde | lp.edu.ua |

| 1-Benzyl-1H-imidazole | Toluene | Imidazolium Salt | lp.edu.ua |

Regioselectivity and Stereochemical Aspects

Nucleophilic attack occurs selectively at the benzylic carbon of the chloromethyl group. This regioselectivity is driven by the enhanced electrophilicity of this position and the stability of the benzylic carbocation-like transition state. In cases of polyhalogenated benzaldehydes, computational studies have been used to predict the most likely site of nucleophilic attack by analyzing the lowest unoccupied molecular orbital (LUMO). wuxibiology.com For instance, in 2,3,6-trifluoro-4-bromo-benzaldehyde, the LUMO lobe is more accessible at the C2 position, leading to selective substitution at that site. wuxibiology.com

When the nucleophile or the benzaldehyde (B42025) substrate is chiral, the substitution reaction can proceed with stereoselectivity. For example, the cyclization of certain chiral pyrrolidinyl compounds derived from substitution reactions occurs with retention of configuration at the original chiral center. utwente.nl

Aldehyde Group Transformations

The aldehyde functional group in this compound participates in a variety of characteristic reactions, including condensations, oxidations, and reductions.

Condensation Reactions

The aldehyde group readily undergoes condensation with various carbon and nitrogen nucleophiles. These reactions are fundamental in the synthesis of more complex molecules.

With Nitrogen Nucleophiles: It reacts with amines to form imines (Schiff bases), with hydrazines to form hydrazones, and with semicarbazide (B1199961) to form semicarbazones. egyankosh.ac.in These reactions are often catalyzed by acids.

With Carbon Nucleophiles: this compound can participate in classic carbon-carbon bond-forming reactions. For example, it can undergo condensation with active methylene (B1212753) compounds in reactions like the Knoevenagel condensation. It is also a suitable substrate for the Wittig reaction to form alkenes.

Oxidation and Reduction Pathways

The aldehyde group can be either oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Mild oxidizing agents can convert the aldehyde to a carboxylic acid. However, stronger oxidizing agents might also affect the chloromethyl group. egyankosh.ac.in The choice of oxidant is crucial to achieve selective oxidation of the aldehyde.

Reduction: The aldehyde is readily reduced to the corresponding primary alcohol, 2-(chloromethyl)benzyl alcohol, using reducing agents like sodium borohydride (B1222165) (NaBH₄). Catalytic hydrogenation can also be employed for this transformation. egyankosh.ac.in

Table 2: Oxidation and Reduction of the Aldehyde Group

| Reaction Type | Reagent(s) | Product | Reference |

| Oxidation | Potassium permanganate (B83412) (KMnO₄) | 2-(Chloromethyl)benzoic acid | |

| Reduction | Sodium borohydride (NaBH₄) | 2-(Chloromethyl)benzyl alcohol |

Intramolecular Cyclization and Annulation Reactions

The presence of both a reactive chloromethyl group and an aldehyde functionality on the same aromatic ring allows for intramolecular reactions, leading to the formation of cyclic structures. These reactions are powerful tools for synthesizing fused ring systems.

If the chloromethyl group is first substituted by a nucleophile that contains another reactive site, subsequent intramolecular reaction with the aldehyde group can lead to the formation of heterocyclic compounds. For example, a derivative of this compound could be used to synthesize quinoline (B57606) derivatives through an intramolecular cyclization process. utwente.nl The synthesis of acridones has been achieved through a copper-catalyzed intramolecular cyclization involving C-C bond cleavage. rsc.org Furthermore, intramolecular cyclization reactions mediated by N-chlorosuccinimide (NCS) have been utilized to construct complex heterocyclic scaffolds. mdpi.com

Formation of Polycyclic Systems and Fused Heterocycles

The strategic placement of the chloromethyl and aldehyde functionalities on the benzene (B151609) ring allows this compound and its derivatives to serve as key building blocks in the synthesis of various polycyclic aromatic and heterocyclic systems. The inherent reactivity of the two groups enables them to participate in sequential or concerted cyclization reactions.

One major application is in the construction of fused heterocyclic compounds. For instance, derivatives of this compound are employed in the synthesis of benzofurans and coumarins. lp.edu.ua Similarly, the compound is a precursor for creating fused 2-pyridone systems, where the aldehyde and chloromethyl groups react with various nucleophiles to build additional heterocyclic rings onto a pyridone core. diva-portal.org This strategy, often part of a "diversity-oriented synthesis" approach, allows for the generation of a library of multi-ring compounds from a single, versatile starting material. diva-portal.org The synthesis of benzimidazole-based fused systems, an important class of heterocycles in medicinal chemistry, can also utilize the reactivity of the chloromethyl group. researchgate.netamazonaws.com For example, 2-(chloromethyl)-1H-benzimidazole can undergo nucleophilic substitution followed by cyclization to yield complex thieno[2,3-b]quinoline derivatives. amazonaws.com

In the realm of polycyclic aromatic hydrocarbons (PAHs), this compound serves as a precursor to larger systems. It can be converted into stilbenoid structures, which then undergo photochemical cyclization in a Mallory reaction to form chrysenes. nih.gov Another powerful method is the Bradsher reaction, a type of acid-catalyzed cyclodehydration. In this approach, 2-arylmethyl benzaldehydes (which can be derived from this compound) undergo intramolecular electrophilic attack to form anthracene (B1667546) and other polycyclic aromatic frameworks. researchgate.net This cyclization can also be mediated by triflic acid for improved yields. researchgate.net

The following table summarizes examples of polycyclic and fused heterocyclic systems synthesized using this compound or its close derivatives.

| Starting Material Derivative | Reagents/Conditions | Product Class | Specific Example | Reference(s) |

| 2-(Arylmethyl)benzaldehyde | BF₃·OEt₂ or Triflic Acid | Polycyclic Aromatic Hydrocarbon | Substituted Anthracenes | researchgate.net |

| Stilbenoid from Benzaldehyde | Photochemical cyclization (I₂) | Polycyclic Aromatic Hydrocarbon | Methylchrysene | nih.gov |

| 5-(Chloromethyl)-2-hydroxybenzaldehyde | Acetylacetone, Piperidine | Fused Heterocycle | 2-Acetylcoumarin | lp.edu.ua |

| Formyl, chloromethylene substituted 2-pyridone | Amines, K₂CO₃ | Fused Heterocycle | N-substituted pyrrole (B145914) fused 2-pyridones | diva-portal.org |

| 2-(Chloromethyl)-1H-benzimidazole | 2-Mercaptoquinoline-3-carbaldehyde | Fused Heterocycle | Thieno[2,3-b]quinoline derivative | amazonaws.com |

Catalytic Strategies in Ring Closure

Catalysis plays a pivotal role in efficiently guiding the ring-closing reactions of this compound and its analogues, often enabling high selectivity and yield under mild conditions. A variety of catalytic systems, including organocatalysts and metal-based catalysts, have been developed to harness its synthetic potential.

A prominent example is the use of N-Heterocyclic Carbene (NHC) catalysis. In a cooperative system with a chiral Brønsted acid, an NHC catalyst can facilitate a highly enantioselective [4+2] annulation of this compound with activated ketones. nih.gov This reaction proceeds through a dearomative pathway to generate chiral isochroman-1-ones, which are valuable lactone structures. nih.gov The catalyst system, typically an aminoindanol-derived triazolium salt and a phosphoric acid, ensures high stereocontrol over the newly formed chiral center. nih.gov

Palladium catalysis is another cornerstone in the synthesis of heterocyclic systems from precursors like this compound. researchtrend.net Palladium-catalyzed cascade reactions, which involve multiple bond-forming events in a single pot, are particularly effective. researchtrend.net These processes can combine cross-coupling reactions (like Suzuki or Heck coupling) with intramolecular cyclizations to build complex fused heterocycles. researchtrend.net

The table below highlights specific catalytic strategies employed in ring-closure reactions involving this compound and related substrates.

| Substrate | Catalyst System | Reaction Type | Product | Reference(s) |

| This compound | N-Heterocyclic Carbene (NHC) / Chiral Phosphoric Acid | [4+2] Annulation | (S)-3-phenyl-3-(trifluoromethyl)isochroman-1-one | nih.gov |

| 2-(Bromomethyl)benzaldehyde (B49007) | N-Heterocyclic Carbene (NHC) / Chiral Phosphoric Acid | [4+2] Annulation | (S)-3-phenyl-3-(trifluoromethyl)isochroman-1-one | nih.gov |

| Diene-substituted precursors | Ruthenium Carbene Complex (e.g., Grubbs' Catalyst) | Ring-Closing Metathesis (RCM) | Cyclic Alkenes | acs.orgorganic-chemistry.org |

| Aryl iodides and functionalized allenes | Palladium(0) complexes | Cascade Cyclization | (Z)-allylic alcohols | researchtrend.net |

Advanced Mechanistic Studies of this compound Transformations

Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing existing synthetic routes and designing new ones. Research has focused on elucidating the complex pathways of cascade reactions and identifying the key reactive intermediates that govern the transformations.

Elucidation of Cascade and Multi-Component Reaction Mechanisms

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies where multiple bond-forming steps occur sequentially in a single operation without isolating intermediates. numberanalytics.com this compound is an ideal substrate for such processes due to its bifunctional nature.

The mechanism of the NHC-catalyzed annulation, for example, is a cascade process. It begins with the NHC attacking the aldehyde to form a zwitterionic adduct. This is followed by an internal SN2 reaction where the resulting alkoxide displaces the chloride, forming an ortho-quinodimethane-type dienolate intermediate. This highly reactive intermediate is then trapped by a dienophile (like an activated ketone) in a [4+2] cycloaddition to yield the final product. nih.gov The entire sequence showcases high atom economy and builds molecular complexity rapidly. numberanalytics.com

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot reaction, also feature this compound and its derivatives. tcichemicals.com For instance, a derivative, 5-(chloromethyl)-2-hydroxybenzaldehyde, participates in a pseudo-three-component reaction with dimedone and an aldehyde, catalyzed by a manganese complex, to form xanthenes. rsc.org The mechanism involves the catalyst acting as a Lewis acid to activate the carbonyl groups, facilitating a sequence of condensation and cyclization steps. rsc.org Such reactions are highly valued for their efficiency in generating structurally diverse molecules from simple starting materials. tcichemicals.comnih.gov

| Reaction Type | Reactants | Key Mechanistic Steps | Product Type | Reference(s) |

| Cascade Annulation | This compound, Activated Ketone | NHC attack, Intramolecular SN2, [4+2] Cycloaddition | Isochromanone | nih.gov |

| Double Cascade Reaction | Isochromanone intermediate, α,β-Unsaturated Aldehyde | Generation of a bi-nucleophilic intermediate, [3+3] Spirocyclization | Spiroheterocycle | researchgate.net |

| Pseudo-Three-Component Reaction | 5-(Chloromethyl)-2-hydroxybenzaldehyde derivative, Dimedone, Aldehyde | Lewis acid activation of carbonyls, Knoevenagel condensation, Michael addition, Cyclodehydration | Xanthene | rsc.org |

| Palladium-Catalyzed Cascade | 4-Bromoisoindolin-1-one, 2-Formylarylboronic acid | Suzuki-Miyaura coupling, Aldol-type condensation | Phenanthrene lactam | researchtrend.net |

Role of Intermediates in Catalytic Cycles

The efficiency and outcome of catalytic reactions hinge on the formation and reactivity of transient intermediates within the catalytic cycle. numberanalytics.comnih.gov In transformations of this compound, several key intermediates have been proposed and studied.

In the NHC-catalyzed annulation reactions, the formation of a dienolate intermediate is the pivotal step. nih.gov The presence of a good leaving group, such as chloride, at the benzylic position is hypothesized to be crucial for facilitating the formation of this dienolate in a redox-neutral fashion. nih.gov This intermediate is a transient species that is not isolated but is central to the entire catalytic loop, as it possesses the required reactivity for the subsequent cycloaddition. nih.govnih.gov

| Catalytic System | Key Intermediate | Formation Mechanism | Role in Catalytic Cycle | Reference(s) |

| N-Heterocyclic Carbene (NHC) | Dienolate Intermediate | NHC attack on aldehyde followed by intramolecular displacement of chloride. | Acts as the diene in a [4+2] cycloaddition reaction. | nih.gov |

| N-Heterocyclic Carbene (NHC) | Breslow Intermediate | Nucleophilic attack of NHC on aldehyde followed by proton transfer. | Functions as an acyl anion equivalent (nucleophile). | mdpi.com |

| Cytochrome P450 (General Aldehyde Metabolism) | Iron(IV)-oxo (Compound I) | Stepwise reduction of heme iron and reaction with O₂. | The principal oxidizing species responsible for hydroxylation. | nih.gov |

| Benzoylformate Decarboxylase (Model for ThDP enzymes) | 2-(α-mandelyl)thiamin diphosphate (B83284) (MThDP) | Addition of the thiamin ylide (Breslow intermediate) to the aldehyde. | Precursor to decarboxylation and aldehyde release. | scholaris.ca |

Applications of 2 Chloromethyl Benzaldehyde As a Versatile Synthetic Building Block

Construction of Diverse Heterocyclic Frameworks

The strategic placement of the aldehyde and chloromethyl functionalities in 2-(chloromethyl)benzaldehyde facilitates its use in annulation reactions to form fused ring systems. It serves as a precursor to ortho-quinodimethane intermediates or engages in sequential reactions involving both functional groups to build heterocyclic scaffolds containing oxygen, nitrogen, and sulfur atoms.

This compound is a recognized reagent for the preparation of isochromanones. A notable method involves the N-heterocyclic carbene (NHC)-catalyzed annulation. In this process, the NHC catalyst activates this compound, or its bromo-analog which exhibits similar reactivity, to generate an ortho-quinodimethane intermediate in situ. This highly reactive intermediate can then undergo a [4+2] annulation reaction with various ketones to furnish functionalized 1-isochromanones.

This catalytic approach provides a modern and efficient route to the isochromanone core, a structural motif present in various natural products and biologically active molecules.

Table 1: NHC-Catalyzed Synthesis of Isochromanones

| Reactant A | Reactant B (Ketone) | Catalyst | Product | Ref. |

|---|---|---|---|---|

| 2-(Bromomethyl)benzaldehyde (B49007)* | Phenylglyoxylates, Isatins, or Trifluoromethyl ketones | N-Heterocyclic Carbene (NHC) | Functionalized 1-Isochromanones | researchgate.net |

Note: The bromo-analog is cited, illustrating a common synthetic pathway for this class of compounds where the chloro-analog is also applicable.

While direct synthesis from this compound is less common, the structurally related intermediate, 2-(chloromethyl)-1H-benzimidazole, is a cornerstone for creating a vast library of benzimidazole (B57391) derivatives. This key intermediate is typically synthesized via the Phillips condensation of o-phenylenediamine (B120857) with chloroacetic acid. google.com Once formed, the reactive chloromethyl group is readily displaced by various nucleophiles to yield substituted benzimidazoles with a range of biological activities.

Researchers have synthesized series of 2-methylaminobenzimidazole derivatives by reacting 2-(chloromethyl)-1H-benzimidazole with primary aromatic amines. iosrphr.org Furthermore, novel hybrid molecules have been created by coupling pyrazolines with 2-chloromethyl-1H-benzimidazole, demonstrating the utility of this building block in creating complex heterocyclic systems for medicinal research. pastic.gov.pk Other studies report the synthesis of 2-(aryl amino)methyl-benzimidazoles from 2-chloromethyl-1H-benzimidazole and substituted piperazines, which have been investigated for their anticancer properties. nih.gov These derivatives are often evaluated for fungicidal, anti-inflammatory, and anticancer activities. jmpas.comresearchgate.net

The synthesis of quinazolinone derivatives often employs intermediates derived from chloro-substituted precursors. A common strategy involves the preparation of 2-(chloromethyl)-3-methylquinazolin-4(3H)-one. This key intermediate is synthesized by reacting 2-amino-N-methylbenzamide with 2-chloroacetyl chloride in acetic acid under reflux conditions. tandfonline.com

Once obtained, the 2-(chloromethyl) group serves as a reactive handle for further molecular elaboration. For instance, it can be reacted with nucleophiles like p-hydroxybenzaldehyde in the presence of a base (e.g., K₂CO₃) to link the quinazolinone core to other aromatic systems, forming more complex structures that are evaluated as potential EGFR inhibitors for cancer therapy. tandfonline.comnih.gov This multi-step approach highlights the modularity that chloromethyl-functionalized heterocycles bring to synthetic chemistry.

Table 2: Synthesis of a Quinazolinone Intermediate

| Reactants | Reagents/Conditions | Product | Yield | Ref. |

|---|

The synthesis of sulfur-containing heterocycles can be achieved using chloro-functionalized building blocks. For example, 2-chloromethyl-benzothiazole can be obtained through the condensation of 2-aminothiophenols with chloroacetyl chloride. nih.govthieme-connect.de This intermediate is then used to produce a variety of benzothiazole (B30560) derivatives. researchgate.netrsc.org

In the realm of thiophene (B33073) chemistry, 2-chloromethylthiophene is a valuable intermediate for pharmaceuticals. google.com It can be prepared via the chloromethylation of thiophene using formaldehyde (B43269) and hydrogen chloride. google.comorgsyn.org The resulting 2-chloromethylthiophene can then be converted into a Grignard reagent, which reacts with electrophiles like carbon dioxide or aldehydes to produce a range of substituted thiophenes. clockss.org Another related building block, 2-chloro-5-(chloromethyl)thiophene, has been utilized as an electrophile in the synthesis of new oxadiazole thioethers. pensoft.net

The aldehyde functionality of this compound and its analogs is frequently exploited in multi-component reactions to build diverse heterocyclic libraries. For example, 2-chlorobenzaldehyde (B119727) participates in one-pot, three-component reactions with malononitrile (B47326) and 1-naphthol (B170400) to synthesize 2-amino-4H-benzo[h]chromenes. sci-hub.se These reactions are often promoted by catalysts that facilitate the initial Knoevenagel condensation between the aldehyde and the active methylene (B1212753) compound. sci-hub.seorgchemres.org

Pyrazoline heterocycles, known for their medicinal applications, can also be synthesized using aldehyde precursors. The general route involves the Claisen-Schmidt condensation of an appropriate aldehyde with an acetophenone (B1666503) to form a chalcone, which is subsequently cyclized with hydrazine (B178648) hydrate (B1144303) to yield the pyrazoline ring. e-journals.inresearchgate.net In a synthetic strategy aimed at hybrid molecules, chalcones are first prepared from various benzaldehydes and then cyclized to form pyrazolines, which are finally coupled with 2-chloromethyl-1H-benzimidazole to generate novel benzimidazole-pyrazoline hybrids. pastic.gov.pk

Utilization in Medicinal Chemistry and Pharmaceutical Lead Synthesis

This compound and its derivatives are significant intermediates in the synthesis of compounds with potential therapeutic applications. The reactive nature of the chloromethyl group allows for its conversion into a wide range of functional groups, making it a versatile building block for creating libraries of compounds for biological screening.

Derivatives of this compound are explored as precursors for various pharmaceutical agents. For example, quinazolinone derivatives synthesized from 2-(chloromethyl)quinazolinone intermediates have been investigated as potent EGFR inhibitors for antitumor treatment. tandfonline.comnih.gov Similarly, benzimidazole derivatives synthesized using 2-chloromethyl-1H-benzimidazole as a starting point have shown promise as antifungal, anti-inflammatory, and anticancer agents. nih.govjmpas.comresearchgate.net The synthesis of novel 1H-benzimidazole derivatives has been explored for their potential against various cancer cell lines. nih.gov

The isochroman (B46142) core, accessible from this compound analogs, is another important scaffold in medicinal chemistry. For instance, 1-amino isochromans synthesized from the related 2-(2-bromoethyl)benzaldehyde (B1278586) have demonstrated significant in vitro antimicrobial activity against several bacterial strains.

Precursors for Biologically Active Molecules and Drug Candidates

This compound is a key precursor in the synthesis of numerous biologically active molecules and drug candidates. sigmaaldrich.com Its structure allows for the construction of diverse molecular scaffolds that are central to the development of new therapeutic agents. The aldehyde group can be transformed into various functional groups or used in condensation reactions, while the chloromethyl group provides a reactive site for nucleophilic substitution, enabling the attachment of different pharmacophores. sigmaaldrich.comnih.gov

This dual reactivity is exploited in the synthesis of heterocyclic compounds, which are prominent in many drug structures. For instance, it is used to synthesize quinazolinone derivatives, a class of compounds known for a broad spectrum of biological activities. tandfonline.com The synthesis often involves the reaction of this compound with other reagents to build the core heterocyclic structure, which can then be further modified to optimize its biological effect.

The compound also serves as an intermediate in the preparation of various substituted aromatic compounds that are investigated for their medicinal properties. For example, it can be oxidized to 2-(chloromethyl)benzoic acid or reduced to [2-(chloromethyl)phenyl]methanol, both of which are themselves useful precursors for more complex drug candidates. sigmaaldrich.com

Design and Synthesis of Potential Therapeutic Agents (e.g., Antiviral, Anticancer, Antibacterial)

The versatility of this compound is particularly evident in the design and synthesis of potential therapeutic agents targeting a range of diseases.

Antiviral Agents:

Researchers have utilized this compound in the synthesis of novel compounds with antiviral properties. For example, it has been used as a starting material for the synthesis of thioflavone derivatives. researchgate.net Certain synthesized thioflavones have demonstrated significant inhibitory activity against various viruses.

Anticancer Agents:

A significant area of application for this compound is in the development of anticancer agents. It is a key intermediate in the synthesis of 4-anilinoquinazoline (B1210976) derivatives, which have shown promising in vitro anticancer activity. nih.gov The synthesis of these compounds often involves the initial preparation of a 2-(chloromethyl)-4(3H)-quinazolinone intermediate. nih.gov Furthermore, derivatives of this compound have been incorporated into various molecular scaffolds to create compounds that are evaluated for their cytotoxicity against human tumor cell lines. nih.govmdpi.comnih.govpensoft.net For example, some benzothiazole derivatives synthesized using precursors related to this compound have shown potent anticancer activity. pensoft.net

Antibacterial Agents:

The compound is also a valuable precursor for antibacterial agents. It has been used in the synthesis of new 2-(benzylthio)pyrimidine and 2-(benzimidazolylmethylthio)pyrimidine derivatives. mdpi.com These synthesized compounds have been evaluated for their activity against various bacterial strains, with some showing significant antibacterial effects. mdpi.commdpi.com For instance, new oxadiazole thioethers have been synthesized from 4-(chloromethyl)benzaldehyde (B3024689) and have demonstrated excellent antibacterial activity against E. coli. mdpi.com

Table 1: Examples of Biologically Active Compounds Derived from this compound Precursors

| Compound Class | Specific Derivative Example | Therapeutic Area | Research Finding |

|---|---|---|---|

| Thioflavones | Thioflavone analogues | Antiviral | Showed inhibitory activity against enteroviruses. researchgate.net |

| Quinazolinones | 4-Anilinoquinazoline derivatives | Anticancer | Exhibited promising in vitro anticancer activity. nih.gov |

| Benzothiazoles | Dichlorophenyl containing chlorobenzothiazole | Anticancer | Displayed good anticancer activity against various cancer cell lines. pensoft.net |

| Pyrimidine derivatives | 2-(Benzylthio)pyrimidines | Antibacterial | Showed significant activity against tested bacterial strains. mdpi.com |

| Oxadiazole thioethers | Thioether of 4-(chloromethyl) benzaldehyde (B42025) | Antibacterial | Demonstrated excellent activity against E. coli. mdpi.com |

Applications in Prodrug Development (e.g., Acylals)

Prodrug design is a critical strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of drugs. Acylals, which are diesters of geminal diols, represent a class of prodrugs that can be synthesized from aldehydes. researchgate.net While direct synthesis of acylal prodrugs starting from this compound is not extensively documented in the reviewed literature, the fundamental chemistry provides a clear pathway for its application.

The aldehyde group of this compound can react with acid anhydrides to form acylals. ias.ac.in This transformation would mask the aldehyde, potentially altering the compound's solubility, stability, and bioavailability. The resulting acylal could then be designed to undergo hydrolysis in vivo to release the active aldehyde-containing drug. The chloromethyl group on the aromatic ring could serve as an attachment point for other functionalities or be part of the active pharmacophore itself. The synthesis of acylals is a well-established method, often utilizing an aldehyde and acetic anhydride (B1165640) in the presence of a catalyst. ias.ac.inkcl.ac.uk This approach is a viable, though less explored, avenue for developing prodrugs based on the this compound scaffold.

Structure-Activity Relationship (SAR) Studies in Synthetic Design

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. mdpi.com For derivatives of this compound, SAR studies are crucial for optimizing their therapeutic potential.

In the context of anticancer agents, SAR studies on quinazolinone derivatives have shown that the nature and position of substituents on the quinazoline (B50416) ring significantly impact their pharmacological activity. nih.gov For instance, in a series of 3-methylquinazolinone derivatives synthesized using a 2-(chloromethyl) intermediate, modifications to the molecule led to compounds with enhanced antiproliferative activities against tumor cells. tandfonline.com

Similarly, for antibacterial agents, SAR studies of linezolid (B1675486) analogues have indicated that factors like the polarity and size of substituents play a vital role in their antibacterial activity. In the case of benzothiazole derivatives with anticancer properties, the presence and position of electron-withdrawing groups, such as chlorine, have been shown to be critical for their activity. pensoft.net For example, a dichlorophenyl-containing chlorobenzothiazole derivative demonstrated high potency, which was attributed to the presence of three chlorine atoms in the molecule. pensoft.net

These studies guide medicinal chemists in making targeted modifications to the lead structures derived from this compound to enhance their efficacy and selectivity.

Role in Agrochemical and Other Specialized Organic Syntheses

Beyond pharmaceuticals, this compound is an important intermediate in the production of agrochemicals and other specialized organic compounds.

Intermediate in Agrochemical Compound Production

The chemical industry utilizes this compound and its derivatives in the synthesis of various agrochemicals, including fungicides and insecticides. For instance, derivatives of 2-(chloromethyl)-1H-benzimidazole have been synthesized and screened for their fungicidal activity against various plant pathogens. mdpi.com The development of new synthetic routes to agrochemicals often involves intermediates that can be prepared from readily available starting materials like this compound.

Synthetic Pathways to Functional Materials and Specialty Chemicals

The reactivity of this compound also lends itself to the synthesis of functional materials and specialty chemicals. The chloromethyl group is particularly useful for introducing the benzaldehyde functionality onto polymer backbones. For example, it can be used in the synthesis of specialty polymers where the aldehyde group can be further modified or utilized for cross-linking reactions. researchgate.net The synthesis of phenolic and epoxy resins, which are widely used in coatings and adhesives, can involve precursors derived from similar chloromethylated aromatic compounds. researchgate.net The ability to incorporate this functional aldehyde into various molecular architectures makes it a valuable tool in the development of materials with tailored properties.

Derivatization and Functionalization Strategies Employing 2 Chloromethyl Benzaldehyde

Coupling Reactions for Extended Molecular Architectures

The presence of the benzylic chloride in 2-(chloromethyl)benzaldehyde makes it an excellent substrate for various coupling reactions, which are fundamental to the creation of larger, more complex molecules. These methods leverage the reactivity of the C-Cl bond to forge new C-C bonds, effectively extending the molecular scaffold from the ortho position of the benzaldehyde (B42025).

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. nih.govmdpi.com The benzylic chloride of this compound can act as the electrophilic partner in such couplings. This reaction has been successfully applied to benzyl (B1604629) halides, coupling them with potassium aryltrifluoroborates to produce diarylmethane structures. nih.gov The use of stable potassium aryltrifluoroborates makes this an effective route to functionalized, methylene-linked biaryl systems. nih.gov

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond of the chloromethyl group. This is followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. rsc.orgnih.gov For instance, catalysts like PdCl2(dppf)·CH2Cl2 have been shown to be effective for the coupling of benzyl halides. nih.gov The functional group tolerance of the Suzuki-Miyaura reaction is a significant advantage, allowing the aldehyde group on this compound to remain intact during the coupling process. nih.gov This enables further synthetic transformations at the aldehyde position after the core biaryl structure has been assembled.

| Electrophile | Boron Reagent | Catalyst/Ligand | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|---|

| Benzyl Bromide | Potassium Phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | Diphenylmethane | nih.gov |

| Aryl Chlorides | Secondary Alkylboronic Acids | Pd(dba)₂ / P(t-Bu)₃·HBF₄ | K₂CO₃ | Toluene/H₂O | Alkyl-Aryl Compound | nih.gov |

| 4-Bromobenzoyl Chloride | Phenylboronic Acid | Pd₂dba₃ | K₂CO₃ | Toluene | 4-Bromobenzophenone | mdpi.com |

The formyl group of this compound is the primary site for allylation and related carbon-carbon bond-forming reactions. Carbonyl allylation is a fundamental transformation that converts aldehydes into homoallylic alcohols, which are valuable intermediates in the synthesis of complex molecules. nih.govorganic-chemistry.org These reactions typically involve the addition of an allyl organometallic reagent, such as an allyl Grignard or allylborane, to the aldehyde.

Modern advancements have led to catalytic enantioselective methods. For example, ruthenium-catalyzed transfer hydrogenation can facilitate the C-C coupling of allenes or alkynes with aldehydes to produce homoallylic alcohols. organic-chemistry.orgnih.gov In these processes, an alcohol can serve as the hydrogen source, generating a carbonyl-organometal pair in situ that then combines to form the product. nih.gov This approach avoids the use of pre-formed, stoichiometric organometallic reagents. organic-chemistry.org The this compound molecule can readily participate as the aldehyde component in these types of transformations, leading to the formation of a chiral homoallylic alcohol with the chloromethyl group available for subsequent functionalization.

| Reaction Type | Carbonyl Substrate | Nucleophile/Precursor | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|---|

| Transfer Hydrogenative Coupling | Aldehyde | Allene | Ruthenium Catalyst, Isopropanol | Homoallylic Alcohol | nih.gov |

| Enantioselective Carbonyl Allylation | Primary Alcohol (oxidized in situ) | Alkyne | Chiral Ruthenium(II) Complex | Homoallylic Alcohol | organic-chemistry.org |

| Homologative Cross-Coupling | Aldehyde | Geminal bis(boron) compound | Transition-metal-free, followed by oxidation | Homologated Ketone | organic-chemistry.org |

Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. nih.govbeilstein-journals.org Aldehydes are frequent participants in a wide variety of MCRs. nih.gov this compound is well-suited to serve as the aldehyde component in classical MCRs such as the Ugi, Passerini, or Hantzsch reactions.

In a hypothetical Ugi four-component reaction, this compound could react with an amine, a carboxylic acid, and an isocyanide to generate an α-acylamino-N-alkylbenzamide derivative. The product would retain the reactive chloromethyl group, allowing for post-MCR modifications, such as cyclization or further coupling reactions, to build even more elaborate structures.

Cascade reactions, which involve a sequence of intramolecular or intermolecular transformations where the product of one step is the substrate for the next, can also be initiated using this compound. 20.210.105rsc.org For instance, an initial reaction at the aldehyde, such as a Knoevenagel condensation, could be followed by an intramolecular cyclization involving the chloromethyl group to construct heterocyclic systems in a single synthetic operation. The bifunctional nature of this compound provides a strategic entry point for designing such efficient and elegant synthetic sequences.

Strategic Incorporation into Complex Natural Product Total Syntheses

The total synthesis of complex natural products provides the ultimate testing ground for new synthetic methods and strategies. sciencedaily.comnih.gov The structural motifs present in this compound make it a potentially valuable starting material or intermediate in the synthesis of natural products. The ortho-disubstituted benzene (B151609) ring can serve as a scaffold for constructing various molecular architectures.

While specific, widespread examples of its use in completed total syntheses are not extensively documented in introductory literature, its strategic value can be inferred. The ability to perform a cross-coupling reaction at the chloromethyl position and subsequently elaborate the aldehyde (or vice versa) allows for a convergent approach to complex targets. For example, one fragment of a natural product could be introduced via Suzuki coupling, and a second fragment could be attached through an aldol (B89426) or Wittig reaction at the formyl group. This strategic flexibility is highly desirable in the planning and execution of a total synthesis. escholarship.orgsciencemadness.org The compound could be envisioned as a precursor for constructing dihydrostilbene frameworks or other systems where a substituted benzaldehyde is required early in the synthetic sequence. sciencemadness.org The development of novel synthetic strategies often involves identifying versatile building blocks like this compound to streamline the construction of intricate molecular targets. sciencedaily.com

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for 2-(Chloromethyl)benzaldehyde Transformations

The transformation of this compound's functional groups is a key area for synthetic innovation. While traditional methods exist, emerging research is focused on novel catalytic systems that offer higher efficiency, selectivity, and broader substrate scope.

The aldehyde moiety can undergo a variety of catalytic transformations. For instance, the oxidation of the chloromethyl group to an aldehyde has been achieved using reagents like N-methylmorpholine-N-oxide (NMO) and potassium iodide (KI) acs.org. Conversely, catalytic systems are being developed for the selective transformation of the aldehyde group in the presence of the chloromethyl handle.

The benzylic chloride is ripe for catalytic C-C and C-N bond-forming reactions. Phase-transfer catalysis, employing systems like crown ethers, has shown effectiveness in related reactions, such as the Darzen condensation between benzaldehydes and chloromethyl ketones, suggesting its potential applicability for reactions at the chloromethyl position of the title compound. tandfonline.com Moreover, advanced catalytic systems are being explored for complex cyclization and coupling reactions. The synthesis of intricate heterocyclic structures from precursors containing chloromethyl groups often relies on specific catalysts to control regioselectivity and yield. acs.orgrsc.org

Future research will likely focus on:

Dual-Functionalization Catalysts: Systems capable of sequentially or orthogonally activating both the aldehyde and chloromethyl groups to build molecular complexity rapidly.

Photoredox Catalysis: Light-mediated reactions could offer mild and highly selective methods for activating either functional group, enabling transformations that are difficult under thermal conditions.

Enantioselective Catalysis: The development of chiral catalysts to control stereochemistry in reactions involving this compound, leading to the synthesis of enantiomerically pure, high-value compounds.

Immobilized and Reusable Catalysts: Anchoring catalysts, such as metalloporphyrins or Schiff base complexes, onto solid supports like silica (B1680970) or polymers can facilitate easier product purification and catalyst recycling, aligning with green chemistry principles. mdpi.comresearchgate.net

| Catalytic System Type | Catalyst Example | Transformation Type | Potential Application for this compound |

|---|---|---|---|

| Heterogeneous Oxidation | Co(II)-Schiff base complex on a polymer support researchgate.netresearchgate.net | Aerobic oxidation/epoxidation | Selective oxidation of the aldehyde or other moieties in derivatives. |

| Phase-Transfer Catalysis | Chiral Lariat Crown Ethers tandfonline.com | Asymmetric C-C bond formation (e.g., Darzen condensation) | Enantioselective alkylation or coupling at the chloromethyl position. |

| Relay Catalysis | Dual metalloporphyrins (Co/Cu) on silica mdpi.com | C-H bond oxidation | Controlled oxidation reactions on derivatives of the core structure. |

| Visible-Light Photoredox | Ruthenium or Iridium complexes | Radical-mediated reactions | Mild activation of the C-Cl bond for coupling or functionalization. |

| Organocatalysis | N-Heterocyclic Carbenes (NHCs) | Umpolung of aldehyde reactivity (e.g., Stetter reaction) | Novel C-C bond formations via reversal of the aldehyde's electrophilicity. |

Expanding the Scope of Green Synthetic Methodologies for its Preparation and Reactions

The principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances, are becoming central to modern chemical synthesis. ijprt.orgijfmr.com The preparation and subsequent reactions of this compound are prime candidates for the application of these principles.

Traditionally, the synthesis of related compounds like o-chlorobenzaldehyde involves multi-step processes including the chlorination of ortho-chlorotoluene followed by hydrolysis, which can generate significant byproducts. google.com Green alternatives are actively being sought. For the reactions of this compound, a major focus is on replacing conventional volatile organic solvents with more environmentally benign media.

Key green methodologies being explored include:

Aqueous Media: Performing reactions in water, such as the Knoevenagel condensation, can eliminate the need for hazardous organic solvents. google.com

Deep Eutectic Solvents (DES): These mixtures of hydrogen bond donors and acceptors can act as effective, biodegradable, and recyclable solvents for a range of reactions, including the synthesis of heterocycles. mdpi.com

Solvent-Free Conditions: Reactions conducted by grinding reagents together, sometimes with a solid-supported catalyst, represent an ideal green method by completely eliminating solvent waste. researchgate.net Microwave-assisted synthesis is another technique that often allows for solvent-free conditions and dramatically reduced reaction times. mdpi.com

Recyclable Catalysts: The use of catalysts that can be easily recovered and reused for multiple cycles is a cornerstone of green chemistry. Examples include nanorod-shaped ionogels and catalysts supported on montmorillonite (B579905) clay. mdpi.com

| Reaction Type | Conventional Method | Green Alternative | Green Chemistry Benefit |

|---|---|---|---|

| Condensation (e.g., Knoevenagel) | Organic solvents (e.g., Toluene, Benzene), stoichiometric base. | Aqueous medium with a catalytic amount of base (e.g., piperidine). google.com | Avoids toxic organic solvents, reduces waste. |

| Heterocycle Synthesis | High-boiling point solvents (e.g., DMF, DMSO), long reaction times. | Deep Eutectic Solvents (e.g., Choline chloride/urea) mdpi.com or ultrasound irradiation. mdpi.com | Use of biodegradable solvents, energy efficiency, faster reactions. |

| Acetal Protection | Strong acid catalysts (e.g., H₂SO₄), chlorinated solvents. | Solvent-free reaction with a reusable solid acid catalyst (e.g., NaHSO₄-SiO₂). researchgate.net | Eliminates solvent and corrosive liquid acids, allows catalyst recycling. |

| Oxidation | Stoichiometric amounts of heavy metal oxidants (e.g., CrO₃). | Catalytic oxidation using molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). researchgate.net | High atom economy, produces water as the only byproduct. |

Innovation in Bioactive Molecule Discovery through Rational Design and Synthesis

Rational drug design, which utilizes computational methods to predict how molecules will interact with biological targets, is revolutionizing the discovery of new medicines. mdpi.comarxiv.orgresearchgate.net this compound is an ideal scaffold for such strategies due to its two distinct points of reactivity, which allow for the systematic and predictable generation of diverse molecular libraries.

The aldehyde group can be used in reactions like condensation and reductive amination to install various side chains, while the chloromethyl group serves as a reactive handle for introducing substituents via nucleophilic substitution, enabling late-stage modification of complex molecules. nih.govnih.gov This dual functionality allows for the construction of a wide array of heterocyclic compounds, a class of molecules well-known for its prevalence in pharmaceuticals. researchgate.netresearchgate.net For example, this compound and its analogs are precursors to medicinally important scaffolds such as:

Benzimidazoles: Known for a wide spectrum of bioactivities including antimicrobial and anticancer effects. researchgate.net

Benzothiazoles: A core structure in compounds with antitumor, antifungal, and antibacterial properties. researchgate.net

Oxazoles: Found in various anti-inflammatory and analgesic agents. nih.gov

The future of drug discovery using this scaffold will involve a synergistic approach combining synthesis and computational design:

Scaffold-Based Design: Using the this compound core as a starting point, computational models can predict modifications that would enhance binding to a specific biological target, such as an enzyme or receptor.

Combinatorial Synthesis: Automated or parallel synthesis techniques can be used to rapidly create a library of compounds based on the computational predictions. The dual reactivity of the starting material is particularly suited for this approach.

Structure-Activity Relationship (SAR) Studies: The biological activity of the synthesized library is tested, and the results are fed back into the computational model to refine the next generation of designs. This iterative cycle accelerates the identification of lead compounds. mdpi.comresearchgate.net

| Heterocyclic Class | Synthetic Route from Scaffold | Reported Biological Activities | Reference |

|---|---|---|---|

| Benzimidazoles | Condensation of the aldehyde with substituted o-phenylenediamines. | Antimicrobial, Antiviral, Anticancer, Antihypertensive | researchgate.net |

| Benzothiazoles | Condensation of the aldehyde with 2-aminothiophenols. | Antitumor, Antifungal, Antibacterial, Anti-inflammatory | researchgate.net |

| Oxazoles | Reaction of the chloromethyl group with suitable precursors followed by cyclization. | Anti-inflammatory, Analgesic | nih.gov |

| Quinolines | The chloromethyl group can be used to functionalize pre-formed quinoline (B57606) rings. | Antitumor, Antimalarial | rsc.org |

| Isoquinolines | Used as a building block in multi-step syntheses of fused isoquinoline (B145761) systems. | Various, including enzyme inhibition. | acs.org |

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 2-(Chloromethyl)benzaldehyde, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves chloromethylation of benzaldehyde derivatives using reagents like chloromethyl methyl ether ( ). Purification can be achieved via column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol. Purity optimization requires monitoring by thin-layer chromatography (TLC) and verifying via melting point analysis (e.g., mp 82–85°C for analogous compounds, as in ) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : To identify aromatic protons (δ 7.4–8.2 ppm) and the aldehyde proton (δ ~9.8 ppm). The chloromethyl group (CH2Cl) appears as a singlet at δ ~4.8 ppm ( ).

- IR Spectroscopy : Confirms the aldehyde group (C=O stretch at ~1700 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) ( ).

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 156.57 for C8H7ClO) validate molecular weight ( ).

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ().

- Ventilation : Work in a fume hood due to potential respiratory irritation ().

- First Aid : For skin contact, wash with soap/water for 15+ minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist ().

Advanced Research Questions

Q. How can conflicting literature data on the reactivity of this compound under varying pH conditions be resolved?

- Methodological Answer : Conduct controlled kinetic studies using buffered solutions (pH 3–11) and monitor reaction progress via HPLC or UV-Vis spectroscopy. Compare results with computational models (e.g., DFT calculations) to identify pH-dependent intermediates (e.g., hydrate or enolate formation). Reference analogous benzaldehyde derivatives in and for mechanistic insights .

Q. What strategies mitigate undesired side reactions during nucleophilic substitutions involving this compound?

- Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states and reduce hydrolysis ().

- Temperature Control : Maintain reactions at 0–5°C to suppress elimination pathways (e.g., forming styrene derivatives).

- Protecting Groups : Temporarily protect the aldehyde group with acetals to prevent nucleophilic attack at the carbonyl ( ).

Q. How does the chloromethyl group in this compound influence its electronic and steric effects in coordination chemistry applications?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing Cl atom increases the electrophilicity of the benzaldehyde moiety, enhancing ligand-metal binding (e.g., in Schiff base complexes). Confirmed via cyclic voltammetry ().

- Steric Effects : The chloromethyl group introduces steric hindrance, which can be quantified using X-ray crystallography or NOESY NMR to analyze spatial interactions ( ).

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for this compound?

- Methodological Answer : Replicate solubility tests in standardized solvents (e.g., water, ethanol, DCM) under controlled temperatures (25°C ± 0.5). Use gravimetric analysis or UV-Vis calibration curves for quantification. Compare results with literature values (e.g., 8.45 mg/mL in water for similar aldehydes, ) and document solvent purity levels to resolve inconsistencies .

Experimental Design

Q. What is the optimal protocol for synthesizing Schiff base ligands from this compound?

- Methodological Answer :

- Reaction Setup : React equimolar amounts of this compound and primary amines (e.g., aniline) in ethanol under reflux for 6–8 hours.

- Characterization : Confirm imine bond formation via IR (C=N stretch at ~1600 cm⁻¹) and 1H NMR (disappearance of aldehyde proton at δ ~9.8 ppm) ( ).

- Crystallization : Grow single crystals by slow evaporation from dichloromethane/hexane mixtures for X-ray diffraction analysis ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.